molecular formula C7H4ClF2NO2 B13704362 4-Chloro-1-(difluoromethyl)-2-nitrobenzene

4-Chloro-1-(difluoromethyl)-2-nitrobenzene

Cat. No.: B13704362
M. Wt: 207.56 g/mol
InChI Key: FJTYBIHZSLCTJU-UHFFFAOYSA-N
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Description

4-Chloro-1-(difluoromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H4ClF2NO2 It is a derivative of benzene, characterized by the presence of a chloro group, a difluoromethyl group, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 4-Chloro-1-(difluoromethyl)-2-nitrobenzene typically involves the nitration of 4-Chloro-1-(difluoromethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Chloro-1-(difluoromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, where the difluoromethyl group can be oxidized to form carboxylic acids or other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Chloro-1-(difluoromethyl)-2-aminobenzene, while substitution of the chloro group can yield various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-1-(difluoromethyl)-2-nitrobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for complex molecule synthesis.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies to understand the interactions of nitroaromatic compounds with biological systems.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(difluoromethyl)-2-nitrobenzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and difluoromethyl groups can also influence the compound’s reactivity and interaction with molecular targets.

Molecular targets and pathways involved may include enzymes, receptors, and other proteins that interact with the compound or its metabolites. The exact mechanism of action can vary based on the specific context and application.

Comparison with Similar Compounds

4-Chloro-1-(difluoromethyl)-2-nitrobenzene can be compared with other similar compounds, such as:

    4-Chloro-1-(trifluoromethyl)-2-nitrobenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.

    4-Chloro-2-nitrobenzene: Lacks the difluoromethyl group, making it less versatile in certain synthetic applications.

    4-Chloro-1-(difluoromethyl)benzene:

The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-1-(difluoromethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTYBIHZSLCTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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